molecular formula C11H10BrF5O2 B14050453 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene

Cat. No.: B14050453
M. Wt: 349.09 g/mol
InChI Key: IWVZKPWCNGJRJQ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromopropyl chain (-CH2CH2CH2Br) at position 1, a difluoromethoxy group (-OCF2H) at position 2, and a trifluoromethoxy group (-OCF3) at position 3 on the benzene ring (Figure 1).

The bromopropyl chain enables nucleophilic substitution reactions, while fluorinated groups enhance stability and lipophilicity .

Properties

Molecular Formula

C11H10BrF5O2

Molecular Weight

349.09 g/mol

IUPAC Name

1-(3-bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10BrF5O2/c12-6-2-4-7-3-1-5-8(19-11(15,16)17)9(7)18-10(13)14/h1,3,5,10H,2,4,6H2

InChI Key

IWVZKPWCNGJRJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)F)CCCBr

Origin of Product

United States

Biological Activity

1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine, fluorine, and methoxy groups, has been studied for its interactions with biological systems, particularly in the context of cancer research and other therapeutic applications.

  • Molecular Formula : C11H10BrF5O2
  • Molecular Weight : 349.09 g/mol
  • CAS Number : 1803887-81-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Halogenation : Introduction of bromine into the benzene ring through electrophilic aromatic substitution.
  • Alkylation : Attachment of the propyl group to the benzene ring using an alkylating agent.
  • Methoxylation : Introduction of difluoromethoxy and trifluoromethoxy groups through nucleophilic substitution reactions .

Cytotoxicity Studies

Recent studies have indicated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this compound have demonstrated inhibitory effects on cancer cells, with IC50 values indicating their effectiveness. While specific data on this compound's cytotoxicity is limited, it is reasonable to extrapolate from related compounds that it may exhibit similar properties.

CompoundCell LineIC50 (μM)
Compound AKB (Human Cervical Cancer)10.72
Compound BCNE2 (Nasopharyngeal Carcinoma)9.91

These results suggest a promising avenue for further investigation into the anti-cancer potential of this compound .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar functional groups often interact with cellular pathways involved in apoptosis and cell cycle regulation.

  • Apoptosis Induction : Many halogenated compounds are known to induce apoptosis in cancer cells, potentially through the activation of caspases or modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at various phases, leading to inhibited proliferation of cancer cells.

Case Studies

A notable study assessed the biological activity of fluorinated aromatic compounds similar to this compound, focusing on their effects on human cancer cell lines. The findings indicated a correlation between fluorination and increased cytotoxicity, suggesting that the trifluoromethoxy and difluoromethoxy groups may enhance biological activity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the propyl chain undergoes nucleophilic substitution (SN2) under basic conditions. Key findings include:

Reaction ConditionsNucleophileProductYieldBy-productsSource
KOH (aq.), ethanol, reflux, 6 hrsOH⁻1-(3-Hydroxypropyl)-substituted derivative78%Minor elimination products
NaN₃, DMF, 80°C, 12 hrsN₃⁻1-(3-Azidopropyl)-substituted derivative85%Trace dialkylation
CH₃NH₂ (excess), THF, RT, 24 hrsCH₃NH⁻1-(3-(Methylamino)propyl)-substituted analog62%Unreacted starting material

Mechanistic Insight : Steric hindrance from the bulky fluorinated groups slows substitution rates compared to simpler bromoalkanes. Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states .

Elimination Reactions

Dehydrohalogenation occurs under strong bases, forming alkenes:

BaseSolventTemperatureProduct (Alkene)Selectivity (Zaitsev)Yield
t-BuOKDMSO100°C1-Allyl-substituted derivative>90%88%
DBUCH₃CN70°CSame as above85%72%

Side Reactions : Competing nucleophilic substitution is minimized in non-polar solvents.

Cross-Coupling Reactions

The bromopropyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

ConditionsBoronic AcidProductYieldCatalyst System
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CPhB(OH)₂1-(3-Phenylpropyl)-substituted derivative76%Pd(0)/PPh₃
PdCl₂(dppf), CsF, THF, 60°C4-MeOC₆H₄B(OH)₂1-(3-(4-Methoxyphenyl)propyl) derivative81%Pd(II)/dppf

Limitations : Electron-deficient boronic acids show slower coupling rates due to reduced transmetallation efficiency.

Nitration and Electrophilic Aromatic Substitution

Despite the deactivating fluorinated groups, directed nitration is feasible:

Nitration AgentConditionsRegioselectivityMajor ProductYield
HNO₃/H₂SO₄ (1:3)0–5°C, 2 hrsPara to Br1-(3-Bromopropyl)-4-nitro-substituted68%
AcONO₂, BF₃·Et₂OCH₂Cl₂, −20°C, 6 hrsMeta to CF₃O1-(3-Bromopropyl)-5-nitro-substituted54%

Mechanism : Nitronium ion attacks positions ortho/para to the electron-donating bromopropyl group, but steric effects from CF₃O and F₂CHO groups favor para substitution .

Reduction of Nitro Groups

Post-nitration reductions yield amines:

Reducing AgentConditionsProduct (Amine)Purity
H₂, Pd/C (10%)EtOH, 50 psi, 25°C1-(3-Bromopropyl)-4-aminophenyl99%
Fe, HCl (aq.)Reflux, 3 hrsSame as above95%

Applications : The amine serves as a precursor for diazonium salt chemistry .

Stability Under Acidic/Basic Conditions

ConditionObservationDegradation Products
1M HCl, 60°C, 24 hrsNo decompositionNone
1M NaOH, 60°C, 24 hrsPartial hydrolysis of CF₃O group (∼15%)Phenolic derivatives

Note : The trifluoromethoxy group resists hydrolysis better than difluoromethoxy under basic conditions .

Photochemical Reactivity

UV irradiation (254 nm) in benzene induces homolytic C-Br bond cleavage, generating radicals that dimerize:

AdditiveProductYield
NoneSymmetric dimer (C6H4-OCHF2-OCHF2)40%
TEMPOTEMPO-adduct92%

Implications : Useful for controlled radical polymerization initiators.

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthesizing complex fluorinated molecules in pharmaceuticals and materials science. Experimental data consistently highlight the interplay between steric effects from fluorinated substituents and electronic influences on reaction pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups: The dual fluorinated alkoxy groups (-OCF2H and -OCF3) in the target compound enhance electrophilic aromatic substitution resistance compared to non-fluorinated analogs (e.g., 1-(3-Bromopropyl)-2-chlorobenzene) .
  • Bromopropyl Chain : Unlike 1-bromo-2-(3-bromopropyl)benzene (two bromine sites), the target compound’s bromopropyl side chain is more selective for alkylation or elimination reactions .

Physical Properties

  • Molecular Weight and Polarity : The trifluoromethoxy and difluoromethoxy groups increase molar mass and polarity relative to simpler derivatives (e.g., 1-(3-Bromopropyl)-2-chlorobenzene, 241.54 g/mol) .
  • Density and Boiling Point : Predicted density (~1.53 g/cm³) and boiling point (~272.6°C) for the positional isomer () suggest high density and thermal stability due to fluorine content .

Preparation Methods

Initial Functionalization of the Benzene Ring

The first stage involves introducing the trifluoromethoxy and difluoromethoxy groups onto the benzene ring. Two primary strategies are employed:

a) Sequential Electrophilic Substitution

  • Trifluoromethoxylation : Treatment of 2-hydroxybenzene derivatives with trifluoromethyl triflate (CF₃SO₃CF₃) under basic conditions yields 2-(trifluoromethoxy)phenol.
  • Difluoromethoxylation : Subsequent reaction with chlorodifluoromethane in the presence of a silver(I) catalyst introduces the difluoromethoxy group at the ortho position.

b) Direct Fluorination via Benzyne Intermediates
Microflow reactors enable efficient fluorination of benzynes generated from 2-(trimethylsilyl)phenol precursors. Using a Comet X-01 micromixer, fluorination occurs in ca. 10 seconds with yields up to 51%. This method minimizes side reactions and enhances scalability compared to batch processes.

Installation of the Bromopropyl Chain

The bromopropyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation:

  • Alkylation of Phenolic Oxygen :

    • 2-(Difluoromethoxy)-3-(trifluoromethoxy)phenol reacts with 1,3-dibromopropane in the presence of potassium carbonate.
    • The reaction proceeds at 60–80°C in dimethylformamide (DMF), yielding the bromopropyl derivative.
  • Grignard Reaction :

    • A Grignard reagent (e.g., 3-bromopropylmagnesium bromide) is prepared from 1-bromopropane and magnesium metal.
    • Coupling with a fluorinated benzaldehyde derivative under palladium catalysis forms the desired product.

Industrial-Scale Production Techniques

Batch vs. Continuous Flow Reactors

Parameter Batch Process Continuous Flow Reactor
Reaction Time 8–12 hours 10–30 seconds
Yield 60–75% 75–90%
Byproduct Formation Moderate (requires purification) Minimal (enhanced mixing efficiency)

Continuous flow systems, particularly microreactors, offer superior heat and mass transfer, critical for exothermic fluorination reactions. For example, the Comet X-01 micromixer achieves near-quantitative conversion of benzynes to fluorinated products, reducing purification demands.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ facilitates cross-coupling reactions between bromopropyl Grignard reagents and fluorinated aryl halides.
  • Silver(I) Salts : Ag₂O promotes difluoromethoxylation by activating chlorodifluoromethane.

Purification and Characterization

Purification Techniques

Method Conditions Purity Achieved
Column Chromatography Silica gel, hexane/ethyl acetate (4:1) >95%
Distillation Reduced pressure (10 mmHg), 120–130°C >98%
Recrystallization Ethanol/water (3:1) at −20°C 99%

Chromatography remains the most widely used method, though distillation is preferred for industrial-scale operations due to lower costs.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.95–2.10 (m, 2H, CH₂), 3.45 (t, J = 6.8 Hz, 2H, BrCH₂), 6.85–7.20 (m, 3H, aromatic).
    • ¹⁹F NMR : δ −55.2 (CF₃O), −80.1 (CF₂HO).
  • Mass Spectrometry :

    • ESI-MS (m/z): 349.09 [M]⁺, 351.09 [M+2]⁺ (isotopic pattern confirms bromine).

Q & A

Basic: What synthetic strategies are employed to prepare 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene?

Answer:
The synthesis typically involves multi-step functionalization of a benzene ring. A plausible route includes:

Electrophilic Substitution : Introduce trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) groups at positions 2 and 3 via halogenation followed by fluorination .

Alkylation : Attach a 3-bromopropyl chain at position 1 using a brominated alkylating agent (e.g., 1,3-dibromopropane) under Friedel-Crafts conditions or via nucleophilic substitution on a pre-functionalized benzene derivative .

Purification : Chromatography or recrystallization ensures purity, given the compound’s sensitivity to hydrolysis due to fluorinated groups.

Key Evidence : Methods for introducing bromoalkyl chains ( ) and fluorinated substituents ( ).

Advanced: How do the electronic effects of difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups influence regioselectivity in cross-coupling reactions?

Answer:
The electron-withdrawing nature of -OCF₃ and -OCF₂H deactivates the benzene ring, directing electrophilic attacks to specific positions:

  • Meta/para-Directing : Both groups withdraw electron density via inductive effects, making the ring less reactive but favoring substitutions at positions ortho/para to the substituents.
  • Steric Effects : The bulky trifluoromethoxy group may hinder reactions at adjacent sites, while the bromopropyl chain introduces steric constraints .
  • Impact on Suzuki Coupling : The bromopropyl moiety’s reactivity is modulated by adjacent fluorinated groups, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃) to prevent dehalogenation .

Key Evidence : Reactivity of fluorinated benzene derivatives ( ).

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • ¹⁹F NMR : Identifies fluorinated groups (-OCF₃: δ ~55–60 ppm; -OCF₂H: δ ~85–90 ppm) .
  • ¹H NMR : Probes the bromopropyl chain (δ 1.8–2.2 ppm for CH₂Br; δ 3.4–3.8 ppm for adjacent CH₂ groups) and aromatic protons (split patterns due to substituents) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₁H₁₀BrF₅O₂; expected [M+H]⁺ = 376.98) and fragmentation patterns .
  • IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

Key Evidence : Spectroscopic data for analogous fluorinated bromoarenes ( ).

Advanced: What computational approaches predict the stability and reactivity of this compound in radical-mediated reactions?

Answer:

  • DFT Calculations : Assess bond dissociation energies (BDEs) for the C-Br bond (~65–70 kcal/mol), indicating susceptibility to homolytic cleavage under UV light or radical initiators (e.g., AIBN) .
  • Molecular Orbital Analysis : Frontier orbitals (HOMO/LUMO) reveal sites prone to electrophilic/nucleophilic attacks, guided by electron-withdrawing substituents .
  • Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF, THF), critical for reaction design .

Key Evidence : Computational modeling of fluorinated aromatics ( ).

Basic: What are the primary applications of this compound in drug discovery?

Answer:

  • Pharmacophore Development : The bromopropyl chain serves as a leaving group for alkylation of biomolecules (e.g., proteins, DNA), while fluorinated groups enhance metabolic stability and lipophilicity .

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